molecular formula C14H17N5O B5474301 N-[(5-methylpyrazin-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

N-[(5-methylpyrazin-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B5474301
M. Wt: 271.32 g/mol
InChI Key: CUAURBZYGGDNNA-UHFFFAOYSA-N
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Description

“N-[(5-methylpyrazin-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide” is a chemical compound with the linear formula: C14H17O1N4Cl1S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(NCC1=NC=C©N=C1)C2=CSC3=C2CCNC3.Cl . This indicates that the molecule contains a pyrazine ring attached to a tetrahydropyrazolo[1,5-a]pyridine ring via a methylene bridge .


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H319, indicating that it can cause serious eye irritation . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and washing thoroughly after handling .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the context of metabolic diseases like diabetes . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

N-[(5-methylpyrazin-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-6-16-11(7-15-10)8-17-14(20)12-9-18-19-5-3-2-4-13(12)19/h6-7,9H,2-5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAURBZYGGDNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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